N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused thiazole-pyrimidine core substituted with a 4-fluorophenyl group at position 3 and an acetamide moiety at position 4. The acetamide side chain features a 2-ethylphenyl group, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-2-13-5-3-4-6-16(13)24-17(27)11-26-12-23-19-18(25-29-20(19)21(26)28)14-7-9-15(22)10-8-14/h3-10,12H,2,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCXBAUFVGKQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions
Formation of Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents such as phosphorus oxychloride (POCl3) and ammonium thiocyanate.
Substitution Reactions: The ethylphenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. Common reagents include ethyl iodide and 4-fluorobenzyl chloride, with catalysts like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: NaOCH3, KOtBu, DMF
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula C21H19FN4O2S.
†Estimated from substituent contributions.
Key Observations:
Substituent Effects :
- The 2-ethylphenyl group in the target compound increases lipophilicity compared to M108-0228’s dihydrobenzodioxin group, which may enhance blood-brain barrier penetration .
- Compound VI’s triazole moiety introduces hydrogen-bonding capacity, improving target affinity but reducing membrane permeability .
Biological Activity : Thiazolo[4,5-d]pyrimidine derivatives with 4-fluorophenyl groups (e.g., Compound VI) show antifungal activity, suggesting the target compound may share similar mechanisms .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 2-ethylphenyl group confers higher logP values compared to M108-0228, aligning with trends observed in similar acetamide derivatives .
- Solubility: Thiazolo-pyrimidine cores generally exhibit better aqueous solubility than thieno-pyrimidines due to increased polarity .
- Permeability : Compound VI’s permeability data () suggest that bulky substituents (e.g., triazole) hinder transport, whereas smaller groups (e.g., ethylphenyl) may optimize absorption .
Biological Activity
N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolo-pyrimidine core. Its molecular formula is with a molecular weight of approximately 320.37 g/mol. The presence of the fluorophenyl group is significant for its biological activity.
This compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in inflammatory processes. Preliminary studies suggest it may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-II, which plays a crucial role in inflammation and pain pathways.
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro and in vivo studies. Key findings include:
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Anti-inflammatory Activity :
- Inhibition of COX-II was observed with an IC50 value indicating significant potency compared to standard anti-inflammatory drugs.
- The compound demonstrated reduced ulcerogenic effects compared to traditional NSAIDs.
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Antitumor Effects :
- Studies have indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.
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Antimicrobial Properties :
- Preliminary tests suggest antimicrobial activity against specific bacterial strains, potentially making it useful in treating infections.
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
